D-Galactofuranose, pentabenzoate D-Galactofuranose, pentabenzoate
Brand Name: Vulcanchem
CAS No.: 138811-45-7
VCID: VC0014364
InChI: InChI=1S/C42H34O11/c43-37(28-16-6-1-7-17-28)48-27-33(49-38(44)29-18-8-2-9-19-29)26-34-35(51-39(45)30-20-10-3-11-21-30)36(52-40(46)31-22-12-4-13-23-31)42(50-34)53-41(47)32-24-14-5-15-25-32/h1-25,33-36,42H,26-27H2
SMILES: C1=CC=C(C=C1)C(=O)OCC(CC2C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Molecular Formula: C₄₁H₃₂O₁₁
Molecular Weight: 700.69

D-Galactofuranose, pentabenzoate

CAS No.: 138811-45-7

Cat. No.: VC0014364

Molecular Formula: C₄₁H₃₂O₁₁

Molecular Weight: 700.69

* For research use only. Not for human or veterinary use.

D-Galactofuranose, pentabenzoate - 138811-45-7

Specification

CAS No. 138811-45-7
Molecular Formula C₄₁H₃₂O₁₁
Molecular Weight 700.69
IUPAC Name [2-benzoyloxy-3-(3,4,5-tribenzoyloxyoxolan-2-yl)propyl] benzoate
Standard InChI InChI=1S/C42H34O11/c43-37(28-16-6-1-7-17-28)48-27-33(49-38(44)29-18-8-2-9-19-29)26-34-35(51-39(45)30-20-10-3-11-21-30)36(52-40(46)31-22-12-4-13-23-31)42(50-34)53-41(47)32-24-14-5-15-25-32/h1-25,33-36,42H,26-27H2
SMILES C1=CC=C(C=C1)C(=O)OCC(CC2C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator